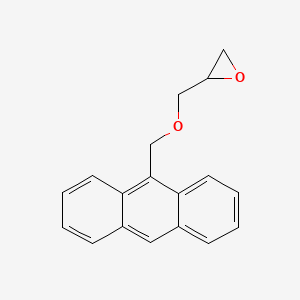
9-Anthrylmethyl glycidyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthrylmethyl glycidyl ether is an organic compound that combines the structural features of anthracene and glycidyl ether. This compound is notable for its fluorescent properties, making it valuable in various scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthrylmethyl glycidyl ether typically involves the reaction of 9-anthracenemethanol with epichlorohydrin. The process begins with the formation of 9-anthracenemethoxide through the proton exchange between 9-anthracenemethanol and a strong base such as potassium tert-butoxide. This intermediate then reacts with epichlorohydrin to form this compound .
Industrial Production Methods: Industrial production of glycidyl ethers often employs the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. In the case of this compound, the alkoxide ion derived from 9-anthracenemethanol reacts with epichlorohydrin under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 9-Anthrylmethyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The glycidyl ether group can participate in nucleophilic substitution reactions, particularly with amines, thiols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines, thiols, and carboxylic acids react with the glycidyl ether group under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9-Anthrylmethyl glycidyl ether has a wide range of applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological molecules.
Mechanism of Action
The mechanism of action of 9-anthrylmethyl glycidyl ether primarily involves its ability to undergo nucleophilic substitution reactions. The glycidyl ether group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The anthracene moiety contributes to the compound’s fluorescent properties, which are utilized in analytical and imaging applications .
Comparison with Similar Compounds
Allyl glycidyl ether: Used in adhesives and sealants, it shares the glycidyl ether group but lacks the anthracene moiety.
Cardanol-based glycidyl ethers: These compounds are derived from natural sources and are used in the production of high-performance thermosets.
Uniqueness: 9-Anthrylmethyl glycidyl ether is unique due to its combination of the glycidyl ether group and the anthracene moiety. This combination imparts both reactivity and fluorescent properties, making it valuable in a wide range of applications from analytical chemistry to materials science .
Properties
CAS No. |
87607-33-8 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-(anthracen-9-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H16O2/c1-3-7-16-13(5-1)9-14-6-2-4-8-17(14)18(16)12-19-10-15-11-20-15/h1-9,15H,10-12H2 |
InChI Key |
CGQRIFPFSCAHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















